

Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate physical properties

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Compound of Interest

Compound Name: Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

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Technical Guide: Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of **Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Physical Properties

The physical properties of **Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate** are summarized in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note the slight variations in reported melting points, which may be attributed to different experimental conditions or sample purities.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₈ O ₆	[1][2]
Molecular Weight	282.29 g/mol	[1][2]
CAS Number	843-59-4	[1][2]
Melting Point	108 °C	[1]
Boiling Point	393.048 °C at 760 mmHg	[1]
Density	1.321 g/cm ³	[1]
Purity	Typically ≥95%	[1][2]

Synthesis Protocol

A detailed experimental protocol for the synthesis of **Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate** is provided below.[3]

Materials and Equipment:

- Four-neck flask (250 mL)
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Condenser tube
- Sodium hydride (NaH)
- Ethylene glycol dimethyl ether
- Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
- 1,2-dibromoethane

- Dichloromethane (CH_2Cl_2)
- Concentrated hydrochloric acid (HCl)
- Ethanol

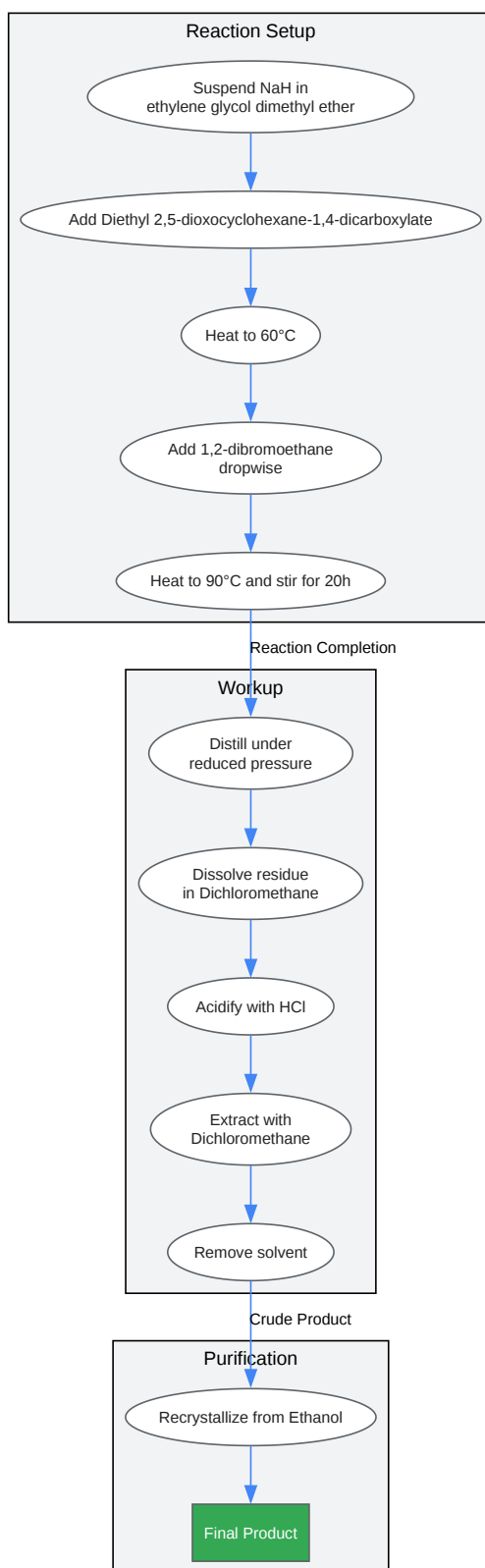
Procedure:

- Suspend 9.6 g (0.28 mol) of sodium hydride in 80 mL of ethylene glycol dimethyl ether within a 250 mL four-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser.
- Successively add 25.6 g (0.1 mol) of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate to the suspension.
- Heat the mixture to 60 °C and slowly add 86.8 g (0.46 mol) of 1,2-dibromoethane dropwise.
- After the addition is complete, raise the reaction temperature to 90 °C and continue stirring for 20 hours.
- Upon completion, remove the unreacted 1,2-dibromoethane and the ethylene glycol dimethyl ether solvent by distillation under reduced pressure.
- Dissolve the residue in a large volume of dichloromethane.
- Adjust the pH of the remaining solid to approximately 5-6 with concentrated hydrochloric acid.
- Perform an extraction with dichloromethane and combine the organic phases.
- Remove the solvent from the combined organic phases.
- Purify the crude product by recrystallization from ethanol to yield **Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate**.^[3]

This procedure is expected to yield the final product with a purity of 95% and a yield of approximately 50%.^[3]

Experimental Workflows

The following diagram illustrates the key stages in the synthesis of **Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate**.



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Caption: Synthesis workflow for **Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate**.

Characterization Protocols

Detailed experimental protocols for the characterization of the physical and spectral properties of **Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate** are outlined below. These are generalized standard procedures.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.^[4]

- Finely powder a small amount of the crystalline sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.^[4]

Boiling Point Determination

The boiling point is determined at a specified pressure, typically atmospheric pressure (760 mmHg). A common method is distillation.^[5]

- Place a measured volume of the liquid sample into a distillation flask with a few boiling chips.
- Set up a simple distillation apparatus with a condenser and a collection flask.
- Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm of the condenser.
- Heat the distillation flask gently.

- Record the temperature at which the vapor temperature stabilizes during distillation. This stable temperature is the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are crucial for structural elucidation.

Sample Preparation:[6][7]

- Dissolve 5-25 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[7]
- Transfer the solution to a clean, dry NMR tube.
- If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

- Thoroughly mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in a mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:[8]

- Place the KBr pellet in the sample holder of the IR spectrometer.
- Record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .^[8]

Note: While the synthesis and general characterization methods are well-documented, specific, publicly available ^1H NMR, ^{13}C NMR, and IR spectral data for **Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate** are limited. Researchers are advised to acquire this data experimentally for their specific samples.

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